molecular formula C5H2BrN3O B1520053 6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine CAS No. 1125409-96-2

6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine

Numéro de catalogue: B1520053
Numéro CAS: 1125409-96-2
Poids moléculaire: 199.99 g/mol
Clé InChI: QXKXHPFMLXFTDP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine (: 1125409-96-2) is a high-purity chemical building block with the molecular formula C 5 H 2 BrN 3 O and a molecular weight of 199.99 g/mol . This compound is a versatile synthetic intermediate, primarily recognized for its role in pharmaceutical research and development, particularly in the construction of novel mitochondrial uncouplers . The [1,2,5]oxadiazolo[3,4-b]pyridine scaffold is of significant research interest for developing potential therapeutics for metabolic diseases. Derivatives of this core structure have demonstrated efficacy in preclinical models for conditions such as obesity and metabolic dysfunction-associated steatohepatitis (MASH) by acting as mitochondrial uncouplers . These small molecules dissipate the proton gradient across the mitochondrial membrane, independent of ATP synthase, leading to increased energy expenditure and a reduction in reactive oxygen species (ROS) . The bromo substituent at the 6-position is a critical handle for further functionalization via cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling, enabling rapid exploration of structure-activity relationships . Researchers are advised to handle this compound with care. It carries the GHS signal word "Danger" and the hazard statements H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . For maximum stability and recovery, it is recommended to store the product sealed and dry at temperatures between 2-8°C or at -20°C, and to centrifuge the original vial before opening . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

6-bromo-[1,2,5]oxadiazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3O/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKXHPFMLXFTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NON=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine is a compound of significant interest due to its potential biological activities, particularly as a mitochondrial uncoupler. This article delves into its biological activity, structure-activity relationships (SAR), and relevant research findings.

Overview of Biological Activity

The compound has been evaluated for its role as a mitochondrial uncoupler, which can increase cellular respiration and energy expenditure. Mitochondrial uncouplers are small molecules that dissipate the proton motive force across the mitochondrial membrane, leading to increased oxygen consumption and metabolic activity without directly producing ATP. This mechanism is particularly relevant for treating metabolic disorders such as obesity and nonalcoholic fatty liver disease (NAFLD).

Structure-Activity Relationship (SAR)

Recent studies have focused on the SAR of various derivatives of this compound. The presence of halogen substituents in different positions on the aromatic ring has been shown to influence the biological activity significantly. For instance:

  • Ortho-substituted derivatives often exhibit enhanced uncoupling activity compared to meta and para substitutions.
  • The bromine atom plays a critical role in modulating the compound's potency as an uncoupler.

Mitochondrial Uncoupling Activity

In a study evaluating the oxygen consumption rate (OCR) in L6 myoblast cells, this compound derivatives were tested for their ability to act as mitochondrial uncouplers. The results indicated that certain derivatives displayed significant increases in OCR compared to controls.

Pharmacokinetics

Pharmacokinetic studies have shown that these compounds possess favorable characteristics:

  • Half-life : Approximately 2 hours.
  • Maximum Concentration (CmaxC_{max}) : Up to 35 µM without observed adverse effects at high doses (1,000 mg/kg in mice).

Study 1: Efficacy in Animal Models

In a Gubra-Amylin (GAN) mouse model of metabolic syndrome associated with hepatic steatosis, a derivative of this compound showed promising results in reducing liver triglyceride levels and improving overall metabolic health. The compound's efficacy was assessed through various biochemical assays measuring liver function and fat accumulation.

Study 2: Comparative Analysis with Other Uncouplers

When compared to BAM15, a well-known mitochondrial uncoupler, this compound derivatives demonstrated varying degrees of activity:

  • The most potent derivative exhibited approximately 69% of BAM15's uncoupling capability at optimal concentrations.

Data Tables

CompoundEC50 (µM)Maximum OCR (%)Half-life (h)Remarks
This compound3.669%2Effective in L6 myoblasts
BAM15<1100%-Standard control
Ortho-fluoro derivative2772%-Improved activity

Applications De Recherche Scientifique

Mitochondrial Uncoupling Activity

One of the primary applications of 6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine is its role as a mitochondrial uncoupler. Mitochondrial uncouplers are compounds that disrupt the proton gradient across the mitochondrial membrane, leading to increased energy expenditure without ATP production. This mechanism has potential therapeutic implications for metabolic disorders such as nonalcoholic steatohepatitis (NASH).

Case Study: Efficacy in NASH Treatment

A study highlighted the synthesis and evaluation of various derivatives of this compound for their mitochondrial uncoupling activity. The compound SHO1122147 , derived from this scaffold, exhibited an EC50 value of 3.6 μM in L6 myoblasts and demonstrated significant efficacy in reducing liver triglyceride levels in a Gubra-Amylin mouse model of NASH. The pharmacokinetic profile showed a half-life of 2 hours with no adverse effects at doses up to 1,000 mg/kg in mice .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Researchers have investigated how different substituents on the oxadiazole ring affect its potency as a mitochondrial uncoupler.

Data Table: SAR Insights

CompoundSubstituentEC50 (μM)Activity (%) of BAM15
SHO1122147-3.669%
7mOrtho-Fluoro2772%
7nMeta-Fluoro-55%
7oPara-Fluoro-32%

This table illustrates how specific modifications can enhance or diminish the uncoupling activity relative to BAM15, a known mitochondrial uncoupler .

Therapeutic Potential

The potential therapeutic applications of this compound extend beyond metabolic diseases. Its derivatives are being explored for various pharmacological activities:

  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Research indicates potential neuroprotective roles through modulation of mitochondrial function.
  • Cardiovascular Applications : By improving energy metabolism in cardiac tissues, these compounds may aid in treating heart diseases.

Synthesis and Development

The synthesis of this compound derivatives typically involves multi-step organic reactions including coupling reactions and deprotection steps. For example, phenyl-substituted derivatives are synthesized via Suzuki-Miyaura coupling methods .

Comparaison Avec Des Composés Similaires

Heteroatom Variations in the Diazole Ring

Replacing the oxygen atom in the oxadiazole ring with sulfur or selenium yields thiadiazolo and selenadiazolo analogs, respectively. These substitutions significantly alter electronic properties and bioactivity:

  • Dipole Moments and HOMO Energies : [1,2,5]Oxadiazolo derivatives exhibit higher dipole moments (mean: 8.9 Debye) compared to thiadiazolo (8.3 Debye) and selenadiazolo (7.8 Debye) analogs. This correlates with their HOMO energies, where greater polarity increases HOMO energy, enhancing electron-donating capabilities in dye-sensitized solar cells .
  • Biological Activity: The selenium analog, 6-bromo[1,2,5]selenadiazolo[3,4-b]pyridine, demonstrates notable antitumor activity in vitro and in vivo, surpassing the oxygen counterpart in some assays .

Table 1: Electronic Properties of Diazolo Derivatives

Compound Type Dipole Moment (Debye) HOMO Energy (eV) Key Applications
[1,2,5]Oxadiazolo[3,4-b]pyridine 8.9 -5.2 Mitochondrial uncouplers
[1,2,5]Thiadiazolo[3,4-b]pyridine 8.3 -5.4 Organic sensitizers
[1,2,5]Selenadiazolo[3,4-b]pyridine 7.8 -5.6 Antitumor agents

Substituent Effects on the Pyridine Core

The bromine atom at the 6-position enables diverse functionalization. Comparisons with other substituents include:

  • Halogenated Derivatives : 5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyridine 1-oxide (synthesized via iodobenzene diacetate oxidation) shows enhanced electrophilicity due to chlorine’s electron-withdrawing effect, making it reactive in nucleophilic substitutions . Bromine, being bulkier, may slow reaction kinetics but improve stability in biological environments.
  • Amino Derivatives: 6-Amino-[1,2,5]oxadiazolo[3,4-b]pyridin-5-ol derivatives exhibit mitochondrial uncoupling activity, with electron-withdrawing groups (EWGs) on the aniline ring boosting oxygen consumption rates (e.g., EC50 = 2.5 µM for derivative 2.5g) . Bromine’s role here is distinct, serving as a synthetic handle rather than a direct contributor to bioactivity.

Structural Analogs with Different Fused Rings

  • Pyrazine vs. Pyridine Cores: Replacing the pyridine core with pyrazine (as in 6-amino-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol) reduces planarity, lowering oscillator strengths in UV-Vis spectra (1.233 for pyridine vs. 0.987 for pyrazine derivatives). This impacts applications in optoelectronics .
  • Oxazole vs. Oxadiazole Rings : Oxazolo[4,5-b]pyridine derivatives (e.g., compound 14 in ) lack the second nitrogen in the diazole ring, reducing electron deficiency. This diminishes their suitability for electrophilic reactions compared to oxadiazolo analogs .

Méthodes De Préparation

Starting Material and Initial Bromination

  • Starting compound: 4-chloro-3-nitropyridin-2-amine (commercially available).
  • Bromination reagent: N-bromosuccinimide (NBS).
  • Reaction: Bromination of the aniline derivative to form a bromo-substituted intermediate.
  • Yield: Approximately 83%.
  • Conditions: The bromination is typically carried out at room temperature.

This step produces an aniline intermediate with a bromine substituent at the 6-position of the pyridine ring, which is crucial for further transformations.

Nucleophilic Aromatic Substitution and Methoxylation

  • Reagents: Sodium methoxide.
  • Reaction: Nucleophilic substitution of the chlorine atom by methoxide to give a 3-bromo-4-methoxy-substituted pyridine intermediate.
  • Conditions: Conducted under nucleophilic aromatic substitution conditions.
  • Outcome: Formation of a key intermediate for subsequent cyclization.

Cyclization to Furoxan Intermediate

  • Reagent: (Diacetoxyiodo)benzene (PhI(OAc)2).
  • Solvent: Acetonitrile.
  • Conditions: Stirring at 80 °C for 1 hour.
  • Workup: Reaction mixture poured into cold water, neutralized with sodium bicarbonate, extracted with ethyl acetate, dried, concentrated, and purified by silica gel chromatography.
  • Yield: Approximately 77%.
  • Product: 6-Bromo-7-methoxy-1λ⁴-oxadiazolo[4,3-b]pyridin-1-olate (furoxan intermediate).

This step forms the oxadiazole ring fused to the pyridine, a key structural feature of the target compound.

Reduction to Furazanopyridine Intermediate

  • Reagent: Triphenylphosphine.
  • Solvent: Dichloromethane.
  • Conditions: Addition at 0 °C, then reflux at 40 °C for 16 hours.
  • Workup: Concentration and purification by silica gel chromatography.
  • Yield: Approximately 75%.
  • Product: 6-Bromo-7-methoxy-oxadiazolo[3,4-b]pyridine (furazanopyridine intermediate).

This reduction step converts the furoxan ring to the corresponding furazan ring, completing the oxadiazolo-pyridine core.

Cross-Coupling and Deprotection to Final Product

  • Cross-coupling: Buchwald-Hartwig amination with aniline derivatives in the presence of Pd catalysts and ligands such as Xantphos.
  • Base: Potassium carbonate.
  • Solvent: Toluene.
  • Conditions: Reflux under nitrogen atmosphere for 14 hours.
  • Deprotection: Treatment with K₂CO₃ in dioxane/water at reflux for 4 hours to remove methoxy protecting groups.
  • Purification: Chromatography on silica gel.
  • Yield: Combined yields over two steps vary but generally high.

This sequence yields 6-bromo-7-hydroxy-oxadiazolo[3,4-b]pyridine and its derivatives, which can be further functionalized via Suzuki-Miyaura coupling to introduce phenyl substituents at the 7-position.

Alternative Synthesis Notes

  • The bromination step using NBS is efficient and provides high yields of brominated intermediates.
  • The use of triphenylphosphine for reduction is a mild and effective method to convert furoxan to furazan derivatives.
  • The cross-coupling reactions enable structural diversification, allowing the synthesis of various substituted derivatives for biological evaluation.
  • The entire synthetic route avoids harsh conditions and uses common reagents, making it amenable to scale-up.

Summary Table of Key Steps and Conditions

Step Reaction Type Reagents/Conditions Product Intermediate Yield (%) Notes
1 Bromination N-bromosuccinimide, room temp 6-bromo aniline intermediate 83 Selective bromination at pyridine 6-position
2 Nucleophilic Aromatic Substitution Sodium methoxide 3-bromo-4-methoxy pyridine intermediate Not specified Prepares for cyclization
3 Cyclization (Diacetoxyiodo)benzene, acetonitrile, 80 °C, 1 h 6-Bromo-7-methoxy furoxan intermediate 77 Formation of oxadiazole ring
4 Reduction Triphenylphosphine, dichloromethane, reflux 16 h 6-Bromo-7-methoxy furazanopyridine intermediate 75 Converts furoxan to furazan
5 Buchwald-Hartwig Cross-Coupling & Deprotection Pd catalyst, Xantphos, K₂CO₃, toluene/dioxane-water, reflux 6-Bromo-7-hydroxy oxadiazolopyridine derivatives High Enables functionalization and deprotection

Research Findings and Implications

  • The synthetic route described is robust and reproducible, providing access to 6-bromo-oxadiazolo[3,4-b]pyridine and its derivatives with good overall yields.
  • The intermediates and final products have been characterized by NMR and HRMS, confirming their structures and purity.
  • This methodology facilitates the preparation of analogs for biological testing, particularly for mitochondrial uncoupling activity, demonstrating the utility of the synthetic approach in medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for 6-bromo[1,2,5]oxadiazolo[3,4-b]pyridine, and how does bromination position influence reactivity?

Brominated heterocycles like this compound are typically synthesized via electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. The bromine atom at the 6-position enhances electrophilicity, making it a key site for further functionalization (e.g., Suzuki-Miyaura couplings). Studies on analogous compounds, such as 6-bromoimidazo[4,5-b]pyridines, demonstrate that bromine placement significantly impacts regioselectivity in subsequent reactions due to steric and electronic effects .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) to confirm substituent positions.
  • X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated for structurally similar brominated imidazo[4,5-b]pyridines .
  • HPLC/GC-MS : Verify purity (>95%) and detect trace impurities, especially in commercial batches .

Q. What safety precautions are critical when handling this compound?

Brominated heterocycles often exhibit toxicity and irritancy. Key precautions include:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Keep in dark, dry conditions at room temperature to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving this compound?

Palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) require careful optimization:

  • Catalyst selection : Pd(PPh3_3)4_4 or Pd(OAc)2_2 with ligands like XPhos for sterically hindered substrates.
  • Solvent/base systems : Use DMF or toluene with K2_2CO3_3 to enhance reaction efficiency.
  • Temperature control : Reactions often proceed at 80–100°C for 12–24 hours, as seen in analogous oxazolo[4,5-b]pyridine syntheses .

Q. How should contradictory biological activity data for brominated heterocycles be analyzed?

For example, imidazo[4,5-b]pyridine derivatives show variable antimicrobial activity depending on substituents. To resolve contradictions:

  • Systematic SAR studies : Compare bromine’s electronic effects with other substituents (e.g., methyl, phenyl) .
  • In vitro assays : Use standardized protocols (e.g., MIC testing) and multiple cell lines to validate results .

Q. What computational methods are suitable for predicting the reactivity of this compound?

  • DFT calculations : Model charge distribution and Fukui indices to identify reactive sites.
  • Molecular docking : Predict binding affinities for drug design applications, leveraging crystallographic data from related compounds .

Q. How can researchers design derivatives of this compound for enhanced solubility?

  • Functional group addition : Introduce polar groups (e.g., carboxylic acids, amines) at non-brominated positions, as demonstrated in pyrazolo[3,4-b]pyridine analogs .
  • Salt formation : Convert tertiary amines to hydrochlorides or sulfonates for aqueous compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine
Reactant of Route 2
6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.